5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide
Description
The compound 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide is a benzamide derivative featuring a 5-methylisoxazole sulfonamide moiety linked to a nitro-substituted chlorobenzamide core. This structure combines a sulfonamide group (known for antimicrobial activity ) with electron-withdrawing nitro and chloro substituents, which may enhance stability and modulate biological interactions.
Properties
IUPAC Name |
5-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O6S/c1-10-8-16(20-28-10)21-29(26,27)13-5-3-12(4-6-13)19-17(23)14-9-11(18)2-7-15(14)22(24)25/h2-9H,1H3,(H,19,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMQDAQUGREJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common synthetic route includes:
Nitration: : The starting material, 5-chloro-2-nitrobenzamide, undergoes nitration to introduce the nitro group at the 2-position of the benzene ring.
Sulfamoylation: : The nitrobenzamide is then treated with sulfamoyl chloride to introduce the sulfamoyl group.
Coupling Reaction: : The sulfamoylated compound is coupled with 5-methylisoxazole-3-amine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different biological activities.
Substitution: : The chloro group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Alcohols, ethers, and other functionalized derivatives.
Scientific Research Applications
The compound 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide, also known as 303035-41-8, is a complex organic compound with diverse applications in medicine and agriculture due to its various functional groups, including a chloro group, a nitro group, and a sulfamoyl group attached to a phenyl ring. It belongs to a class of sulfonamide derivatives known for their diverse biological activities.
Applications
While specific case studies and comprehensive data tables for this compound are not available in the search results, the provided documents suggest potential applications based on similar compounds and structural features:
- Immunomodulating Agent: Related compounds, such as N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide, have been synthesized as immunomodulating leflunomide analogs for treating rheumatoid arthritis .
- Antimicrobial Agent: Some sulfonamide derivatives are known for their antimicrobial properties.
- Treatment of Non-Small-Cell Lung Carcinoma (NSCLC) and Ovarian Cancer: Dianhydrogalactitol is effective in suppressing the growth of cancer stem cells and is active against tumors that are refractory to temozolomide, cisplatin, and thymidine kinase inhibitors .
- Carbonic Anhydrase Inhibitors: Sulfamethoxazole derivatives have been identified as selective Carbonic Anhydrase IX and XII inhibitors .
Comparison to Similar Compounds
This compound shares structural similarities with other compounds:
- Sulfamethoxazole: A well-known antimicrobial sulfonamide.
- Isoniazid: Another sulfonamide derivative used in tuberculosis treatment.
- Sulfadiazine: Used in combination with other drugs for treating infections.
- 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide: An organic compound with potential applications in various scientific fields .
- 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid : Has a molecular weight of 322.75 .
Mechanism of Action
The mechanism by which 5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide exerts its effects involves its interaction with biological targets. The nitro group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors. The sulfamoyl group may mimic the structure of natural substrates, interfering with metabolic pathways.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a common sulfamoylphenyl backbone with several analogs but differs in substituents (Table 1). Key structural variations include:
- Nitro vs.
- Heterocyclic Modifications: Compounds like 5-cyano-4-(4-methoxyphenyl)-2-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-6-thioxo-1,6-dihydropyridine-3-carboxamide (Compound 5, ) incorporate thioxo-dihydropyridine rings, diverging from the benzamide core.
- Acetamide Linkers : Derivatives such as 2-(4-isobutylphenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide (Compound 9, ) use acetamide spacers instead of benzamide, affecting conformational flexibility.
Table 1: Structural Comparison of Key Analogs
Physicochemical Properties
The nitro and chloro substituents in the target compound likely increase its molecular weight and lipophilicity compared to hydroxy-containing analogs (e.g., Compound 51, m.p. >288°C ). Key comparisons include:
- Melting Points : Hydroxy derivatives (e.g., Compound 51) exhibit higher melting points (>288°C) due to hydrogen bonding, whereas acetamide analogs (e.g., Compound 9, m.p. 165–167°C ) show lower thermal stability.
- Synthetic Yields : The target compound’s synthesis (if analogous to methods) may mirror moderate yields (~55–70%) seen in related sulfonamide couplings .
Table 2: Physical Properties of Selected Analogs
Table 3: Bioactivity Profiles of Key Analogs
Biological Activity
5-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-nitrobenzamide is a complex organic compound belonging to the class of sulfonamide derivatives. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure, characterized by multiple functional groups, suggests potential interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H13ClN4O6S. The compound features a chloro group, a nitro group, and a sulfamoyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 404.83 g/mol |
| CAS Number | 303035-41-8 |
| IUPAC Name | 5-chloro-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within biological systems. The nitro group can act as an electrophile, engaging with nucleophilic sites in proteins, while the sulfamoyl group may mimic natural substrates, disrupting metabolic pathways.
Antimicrobial Activity
Sulfonamide derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit similar effects, potentially acting against bacterial infections.
Antidiabetic Potential
Research indicates that related compounds within the benzamide class have shown promising antidiabetic effects. For instance, a study on N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed significant inhibitory activity against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The compound 5o from this study demonstrated an IC50 value of against α-amylase, suggesting that structural similarities could imply comparable efficacy for this compound .
| Enzyme | Compound | IC50 (μM) |
|---|---|---|
| α-Amylase | 5o | |
| α-Glucosidase | 5o | |
| Reference Drug | Acarbose |
Case Studies and Research Findings
- Antidiabetic Studies : A study focused on the synthesis and evaluation of various benzamide derivatives highlighted the potential of compounds similar to this compound in managing type 2 diabetes through glucokinase activation and enzyme inhibition .
- Molecular Dynamics Simulations : Docking simulations conducted on related compounds indicated strong binding affinities to target enzymes, suggesting that modifications to the benzamide structure could enhance biological activity .
- Toxicity Assessments : In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis showed that synthesized compounds exhibited low toxicity profiles and favorable solubility characteristics, complying with Lipinski’s Rule of Five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
